RB-042 HCl
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Overview
Description
Chemical Reactions Analysis
RB-042 hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include hydrochloric acid, which reacts with rubidium to form rubidium chloride and hydrogen gas . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
RB-042 hydrochloride has a wide range of scientific research applications. It is primarily used as a sphingosine kinase inhibitor, which makes it valuable in studies related to cell signaling and cancer research .
Mechanism of Action
The mechanism of action of RB-042 hydrochloride involves its inhibition of sphingosine kinase, an enzyme that plays a crucial role in the sphingolipid signaling pathway . By inhibiting this enzyme, RB-042 hydrochloride can modulate various cellular processes, including cell growth, differentiation, and apoptosis. The molecular targets and pathways involved in its mechanism of action are primarily related to sphingolipid metabolism and signaling .
Comparison with Similar Compounds
RB-042 hydrochloride can be compared with other sphingosine kinase inhibitors, such as FTY720 and SKI-II . While all these compounds share the common feature of inhibiting sphingosine kinase, RB-042 hydrochloride is unique in its specific chemical structure and potency. Other similar compounds include sphingosine-1-phosphate receptor modulators, which also target the sphingolipid signaling pathway but through different mechanisms .
Properties
Molecular Formula |
C25H43NO |
---|---|
Molecular Weight |
373.6 g/mol |
IUPAC Name |
[(2R)-1-[2-(4-dodecylphenyl)ethyl]pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C25H43NO/c1-2-3-4-5-6-7-8-9-10-11-13-23-15-17-24(18-16-23)19-21-26-20-12-14-25(26)22-27/h15-18,25,27H,2-14,19-22H2,1H3/t25-/m1/s1 |
InChI Key |
PNEOFQRNMJSTMT-RUZDIDTESA-N |
Isomeric SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)CCN2CCC[C@@H]2CO |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)CCN2CCCC2CO |
Origin of Product |
United States |
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